

An In-Depth Technical Guide to 3-Methoxy-6-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Methoxy-6-(trifluoromethyl)picolinic acid
Cat. No.:	B1391164

[Get Quote](#)

This technical guide provides a comprehensive overview of **3-Methoxy-6-(trifluoromethyl)picolinic acid**, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The document details its chemical properties, outlines a logical synthetic approach, and discusses its applications as a key building block in the development of novel therapeutics.

Core Molecular Attributes

3-Methoxy-6-(trifluoromethyl)picolinic acid is a substituted picolinic acid, which is a derivative of pyridine with a carboxylic acid group at the 2-position^[1]. The presence of both a methoxy group and a trifluoromethyl group on the pyridine ring imparts unique electronic and conformational properties to the molecule, making it a valuable scaffold in medicinal chemistry.

Physicochemical and Structural Data

The fundamental properties of **3-Methoxy-6-(trifluoromethyl)picolinic acid** are summarized below. These data are essential for its application in chemical synthesis, enabling accurate calculations for stoichiometry and characterization.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ F ₃ NO ₃	[2] [3]
Molecular Weight	221.13 g/mol	[2] [3]
CAS Number	1214330-74-1	[2] [3] [4]
Canonical SMILES	COc1=C(N=C(C=C1)C(F)(F)C(=O)O	[5]
InChI Key	DNIWSOTWTRSLCX-UHFFFAOYSA-N	
Physical Form	White to off-white solid	
Purity	Typically ≥98%	[3]
Storage Conditions	Inert atmosphere, 2-8°C	

Chemical Structure

The chemical structure of **3-Methoxy-6-(trifluoromethyl)picolinic acid** is depicted below. The arrangement of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group creates a distinct electronic profile on the pyridine ring, influencing its reactivity and interaction with biological targets.

Caption: 2D structure of **3-Methoxy-6-(trifluoromethyl)picolinic acid**.

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for **3-Methoxy-6-(trifluoromethyl)picolinic acid** are not widely published, a logical and robust synthetic route can be proposed based on established organometallic and heterocyclic chemistry principles. The following protocol is a well-reasoned approach for its laboratory-scale synthesis, designed for high yield and purity.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic strategy involves the construction of the substituted pyridine ring followed by the introduction or modification of the carboxylic acid functionality. A key consideration is the selective introduction of the trifluoromethyl and methoxy groups at the

desired positions. A practical starting material would be a suitably substituted pyridine derivative that allows for regioselective functionalization.

Step-by-Step Experimental Protocol (Proposed)

This proposed synthesis begins with a commercially available dichloropyridine derivative, leveraging selective substitution reactions to install the required functional groups.

Step 1: Selective Methylation

- Reaction: Nucleophilic aromatic substitution of 2,5-dichloro-6-(trifluoromethyl)pyridine.
- Rationale: The chlorine at the 2-position is generally more activated towards nucleophilic substitution. However, reaction conditions can be optimized for selective substitution.
- Procedure:
 - To a solution of 2,5-dichloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0°C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
 - Upon completion, quench the reaction with water and extract the product with ethyl acetate.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 2-chloro-5-methoxy-6-(trifluoromethyl)pyridine.

Step 2: Palladium-Catalyzed Carboxylation

- Reaction: Introduction of the carboxylic acid group via palladium-catalyzed carbonylation.
- Rationale: This is a reliable method for converting aryl halides to carboxylic acids.
- Procedure:

- In a pressure vessel, combine the 2-chloro-5-methoxy-6-(trifluoromethyl)pyridine intermediate (1.0 eq), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (0.05 eq), and a phosphine ligand like dppf (0.1 eq) in a suitable solvent (e.g., DMSO).
- Add a carbonate base (e.g., K_2CO_3 , 2.0 eq) and a carbon monoxide source (e.g., molybdenum hexacarbonyl or CO gas at pressure).
- Seal the vessel and heat to 80-100°C for 24 hours.
- After cooling, carefully vent the vessel. Acidify the reaction mixture with aqueous HCl (1M) to pH 2-3.
- Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.
- Purify the crude product by column chromatography or recrystallization to obtain **3-Methoxy-6-(trifluoromethyl)picolinic acid**.

Applications in Research and Drug Development

The unique combination of functional groups on **3-Methoxy-6-(trifluoromethyl)picolinic acid** makes it a highly valuable building block in modern drug discovery.

Role as a Pharmaceutical Intermediate

Substituted picolinic acids are key components in a wide range of biologically active molecules. The trifluoromethyl group is particularly important in medicinal chemistry as it can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate. This compound serves as an intermediate in the synthesis of more complex molecules, including those investigated for the treatment of respiratory disorders^[6]. The trifluoromethylpyridine motif is a crucial structural element in numerous active agrochemical and pharmaceutical ingredients^[7].

Utility in Fragment-Based Drug Discovery and as a Building Block

This molecule is classified by some suppliers as a "Protein Degrader Building Block"^[3]. This suggests its potential use in the synthesis of bifunctional molecules like PROTACs (Proteolysis-

Targeting Chimeras), which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The carboxylic acid handle allows for straightforward amide bond formation, a common linkage strategy in the assembly of such complex molecules.

The rigid pyridine scaffold, decorated with groups that can engage in various non-covalent interactions (hydrogen bonding, dipole interactions), makes it an attractive fragment for screening against protein targets in fragment-based drug discovery campaigns.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling **3-Methoxy-6-(trifluoromethyl)picolinic acid**.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Handle in a well-ventilated area or under a fume hood.

Conclusion

3-Methoxy-6-(trifluoromethyl)picolinic acid is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its distinct structural and electronic properties, conferred by the trifluoromethyl and methoxy substituents on the picolinic acid core, make it a valuable building block for creating novel therapeutics. While detailed public data on its synthesis and properties are limited, its structural motifs are present in various advanced pharmaceutical candidates, underscoring its importance for researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. calpaclab.com [calpaclab.com]
- 4. arctomsci.com [arctomsci.com]
- 5. PubChemLite - 3-methoxy-6-(trifluoromethyl)picolinic acid (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 6. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Methoxy-6-(trifluoromethyl)picolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1391164#3-methoxy-6-trifluoromethyl-picolinic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com